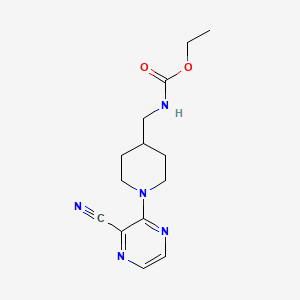

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Description

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a synthetic small-molecule compound characterized by a piperidine core substituted with a 3-cyanopyrazine ring and an ethyl carbamate group. The piperidine moiety serves as a structural scaffold, while the 3-cyanopyrazine group confers electron-withdrawing properties that influence binding interactions. The ethyl carbamate side chain enhances solubility and modulates pharmacokinetic properties. Its synthesis typically involves multi-step organic reactions, including alkylation and carbamate formation, as observed in structurally related analogs .

Properties

IUPAC Name |

ethyl N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-2-21-14(20)18-10-11-3-7-19(8-4-11)13-12(9-15)16-5-6-17-13/h5-6,11H,2-4,7-8,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEQXKCPXRHJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

Formation of the Carbamate Group: The final step involves the reaction of the piperidine-pyrazine intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. The presence of the cyanopyrazinyl moiety may enhance its interaction with biological targets due to its electronic properties.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperidine rings have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine structure can yield compounds with enhanced potency against tumor growth .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. The piperidine ring is often associated with neuroactive compounds, and modifications can lead to agents that may affect neurotransmitter systems.

Case Study: Dopaminergic Activity

Research has indicated that piperidine derivatives can influence dopaminergic pathways, making them candidates for treating neurodegenerative diseases such as Parkinson's disease. This compound could potentially modulate dopamine receptors or transporters, warranting further investigation .

Material Science

The unique chemical structure of this compound may also find applications in material science, particularly in the development of polymers or nanomaterials.

Case Study: Polymer Development

Compounds with similar structures have been explored for their ability to form stable polymers with specific thermal and mechanical properties. The incorporation of cyanopyrazinyl groups into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate with structurally analogous compounds, focusing on key structural features, synthetic yields, and physicochemical properties:

Key Observations

Structural Variations: The 3-cyanopyrazine group in the target compound distinguishes it from analogs with phenyl (e.g., compound 12) or trifluoroethoxy-phenoxy chains (e.g., compound 5). This heterocyclic moiety may enhance binding to enzymes or receptors requiring π-π or dipole interactions.

Synthetic Efficiency :

- Yields for carbamate-containing analogs vary widely (30–83% in ), suggesting that the target compound’s synthesis may require optimization to balance yield and purity.

Pharmacological Implications: The ethyl carbamate group in the target compound shares similarities with fentanyl carbamate analogs (), which are known for opioid receptor activity. However, the absence of a phenylethyl group in the target compound likely redirects its mechanism away from opioid pathways . Compared to compound 9 (), the target lacks the azetidine-sulfonyl and fluorophenyl groups critical for irreversible inhibition of protein-protein interactions, indicating divergent therapeutic applications .

Research Findings and Limitations

- Gaps in Data: While the provided evidence highlights structural analogs, direct pharmacological data (e.g., IC50, binding affinity) for this compound are absent. Comparative analysis relies on extrapolation from related compounds.

- Metabolic Stability: Carbamates generally exhibit slower hydrolysis than esters, but the 3-cyanopyrazine group may introduce susceptibility to enzymatic reduction or oxidation, necessitating further study .

Biological Activity

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following structural features:

- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.

- Cyanopyrazine Moiety : This part of the molecule may contribute to its interaction with biological targets due to its electron-withdrawing properties.

- Carbamate Group : Often associated with pharmacological activity, this functional group can influence the compound's solubility and binding affinity.

The molecular formula of this compound is with a molecular weight of approximately 286.33 g/mol.

Biological Activity and Mechanisms

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Antitumor Activity : Compounds featuring piperidine and cyanopyrazine units have shown promise in inhibiting cancer cell proliferation. For example, studies involving similar derivatives have demonstrated cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties : The presence of the cyanopyrazine group suggests potential antimicrobial activity. Research has indicated that related compounds can inhibit bacterial growth by disrupting cellular functions .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Antitumor Activity

A study conducted on a series of piperidine derivatives, including those structurally similar to this compound, revealed significant antitumor activity against human breast cancer cells (MCF-7). The compounds were found to induce apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives containing the cyanopyrazine moiety were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited potent inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis of Similar Compounds

The table below summarizes the biological activities of various compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine core with cyano substituent | Anticancer activity |

| Compound B | Thiourea derivative | Antimicrobial properties |

| Compound C | Piperazine-based structure | Neuroprotective effects |

Q & A

Basic Research Questions

What are the recommended analytical techniques for structural characterization of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate?

To confirm the structural integrity and purity of the compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve the piperidine, pyrazine, and carbamate moieties. For example, the piperidin-4-yl methyl group typically appears as a triplet in ¹H NMR (~δ 2.2–2.8 ppm) .

- Infrared Spectroscopy (IR) : Identify functional groups such as the cyanopyrazine C≡N stretch (~2240 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

What synthetic strategies are effective for preparing this compound?

A typical multi-step synthesis involves:

Piperidine Functionalization : Introduce the 3-cyanopyrazine group via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis .

Carbamate Coupling : React the piperidine intermediate with ethyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

How can preliminary biological activity screening be designed for this compound?

- In Vitro Assays : Test inhibition of kinases or receptors (e.g., EGFR, PI3K) at concentrations ranging from 1 nM to 10 µM.

- Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., Karpas-422) to assess antiproliferative effects .

- Dose-Response Curves : Generate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).

Advanced Research Questions

How can conflicting bioactivity data between structural analogs be resolved?

Discrepancies in activity (e.g., CPI-1205 vs. SB-235753) arise from subtle structural differences:

- Molecular Dynamics Simulations : Compare binding poses in homology models of targets like histone methyltransferases .

- SAR Studies : Systematically modify substituents (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to rule out nonspecific interactions.

What methodologies optimize pharmacokinetic properties such as metabolic stability?

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce CYP450-mediated oxidation .

- LogP Optimization : Adjust the ethyl carbamate chain to balance lipophilicity (target LogP ~2–3) .

How can target engagement be validated in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., enzymes) upon compound binding .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink and identify target proteins via pull-down/MS .

- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cells.

What computational tools predict binding modes and selectivity?

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like PI3Kγ .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes .

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize derivatives with improved selectivity.

How should researchers address discrepancies in enzymatic vs. cellular assay results?

- Permeability Assessment : Measure P-gp efflux ratios using Caco-2 or MDCK-MDR1 cells to identify transporter-mediated resistance .

- Intracellular Target Engagement : Use NanoBRET™ or fluorescence polarization to quantify compound-target binding in live cells .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS that may contribute to cellular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.